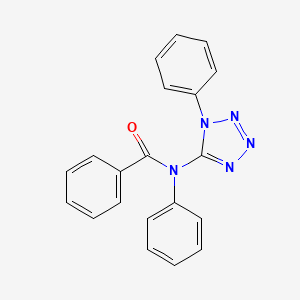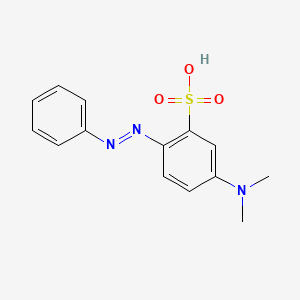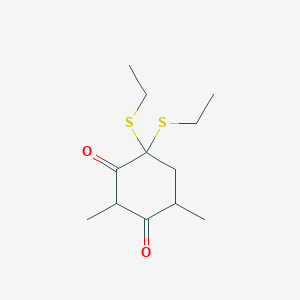
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione: is an organic compound characterized by the presence of two ethylsulfanyl groups and two methyl groups attached to a cyclohexane ring with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives and ethylsulfanyl reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the introduction of ethylsulfanyl groups onto the cyclohexane ring. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques ensures that the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols or other reduced forms.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl groups.
Scientific Research Applications
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur-containing groups can interact with proteins, enzymes, and other biomolecules, potentially leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione: can be compared with other similar compounds, such as:
4,4-Bis(ethylsulfanyl)thiane: This compound has a similar structure but lacks the ketone functionalities present in this compound.
4,4-Bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine: This compound contains a different arrangement of functional groups and has distinct chemical properties.
The uniqueness of This compound
Properties
CAS No. |
112473-10-6 |
|---|---|
Molecular Formula |
C12H20O2S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4,4-bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H20O2S2/c1-5-15-12(16-6-2)7-8(3)10(13)9(4)11(12)14/h8-9H,5-7H2,1-4H3 |
InChI Key |
HENCDRFEKALJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CC(C(=O)C(C1=O)C)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
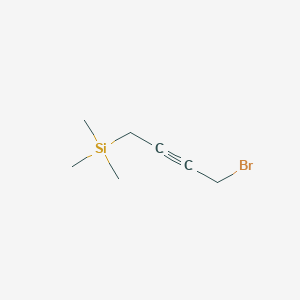
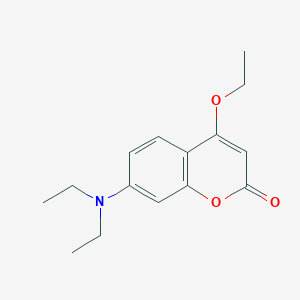
![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
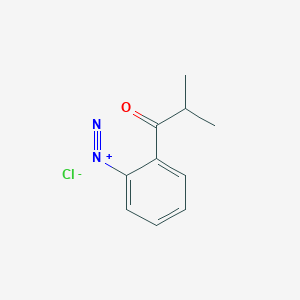
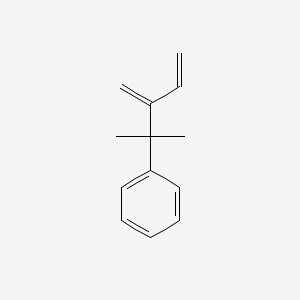
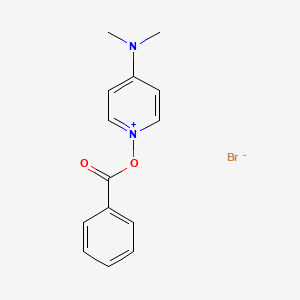

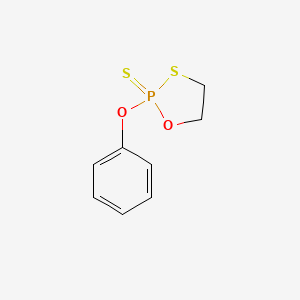
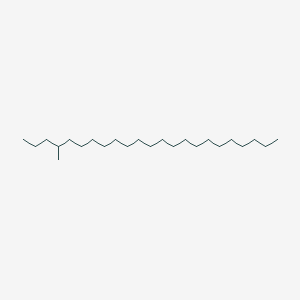
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
